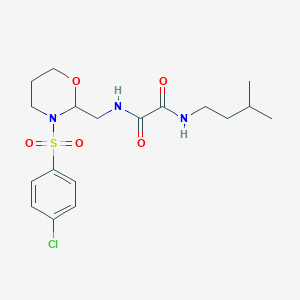

N1-((3-((4-Chlorphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C18H26ClN3O5S and its molecular weight is 431.93. The purity is usually 95%.

BenchChem offers high-quality N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Befunde: Die meisten dieser Derivate zeigten signifikante Wirkungen sowohl bei allergischem Asthma als auch bei allergischem Juckreiz. Insbesondere drei Derivate (3d, 3i und 3r) zeigten eine stärkere Wirksamkeit gegen allergisches Asthma als Levocetirizin (ein Positivkontrollmedikament). Darüber hinaus zeigten fünf Verbindungen (3b, 3g, 3k, 3o und 3s) eine potentere Wirkung gegen allergischen Juckreiz als Levocetirizin .

- Anwendungen: Diese Verbindungen wurden auf ihre physikalisch-chemischen Eigenschaften und biologischen Aktivitäten untersucht. Weitere Studien untersuchen ihr Potenzial in der Medikamentenentwicklung .

Antiallergische Aktivitäten

Valin-basierte Verbindungen

Hydrazin-gekoppelte Pyrazole

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to interact with various targets

Mode of Action

Compounds with similar structures have been reported to interact with their targets in various ways . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . The exact pathways affected by this compound and their downstream effects would require further investigation.

Pharmacokinetics

Compounds with similar structures have been reported to have various adme properties . The exact ADME properties of this compound and their impact on bioavailability would require further investigation.

Result of Action

Compounds with similar structures have been reported to have various molecular and cellular effects . The exact effects of this compound would require further investigation.

Action Environment

Environmental factors can generally influence the action, efficacy, and stability of many compounds . The exact influence of environmental factors on this compound would require further investigation.

Biologische Aktivität

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide is C22H26ClN3O6S with a molecular weight of approximately 495.98 g/mol. The compound features a 4-chlorophenyl group, a sulfonyl moiety, an oxazinan ring, and an isopentyl oxalamide structure, which contribute to its unique chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that compounds similar to N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that several derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard inhibitors .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound 1 | AChE | 2.14 ± 0.003 |

| Compound 2 | Urease | 0.63 ± 0.001 |

| Compound 3 | AChE | 6.28 ± 0.003 |

| Compound 4 | Urease | 21.25 ± 0.15 (Standard) |

Anticancer Activity

The potential anticancer properties of N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide have also been explored. Compounds containing the oxazinan ring have been shown to inhibit tumor cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Molecular docking studies suggest that the sulfonamide group plays a crucial role in binding affinity and specificity towards these targets .

Study on Antibacterial Activity

In a recent study, several derivatives of sulfonamide compounds were synthesized and screened for antibacterial activity against common bacterial strains. The results indicated that compounds with structural similarities to N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide exhibited promising antibacterial properties, particularly against Gram-positive bacteria .

Study on Enzyme Inhibition

Another study focused on evaluating the enzyme inhibitory effects of various oxazinan derivatives. The findings revealed that certain modifications in the chemical structure significantly enhanced the inhibitory potency against AChE and urease, suggesting a pathway for developing new therapeutic agents targeting neurological disorders and urinary infections .

Eigenschaften

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O5S/c1-13(2)8-9-20-17(23)18(24)21-12-16-22(10-3-11-27-16)28(25,26)15-6-4-14(19)5-7-15/h4-7,13,16H,3,8-12H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULOGSZHYOEHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.